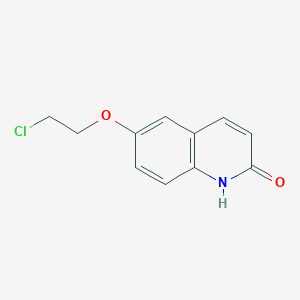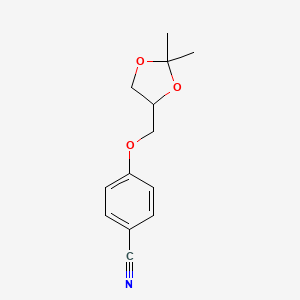![molecular formula C9H10O2 B13981371 Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid CAS No. 37907-00-9](/img/structure/B13981371.png)
Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid framework and the presence of a carboxylic acid functional group, which imparts specific chemical properties and reactivity. The compound’s structure includes a bicyclo[5.1.0]octane core with conjugated diene moieties at the 2 and 4 positions, and a carboxylic acid group at the 8 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cycloaddition reactions, where dienes and dienophiles react under controlled conditions to form the bicyclic structure. The reaction conditions often require specific catalysts, such as rhodium complexes, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism by which bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.
Comparación Con Compuestos Similares
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar in structure but with different positions of double bonds.
Bicyclo[5.1.0]octane: Lacks the conjugated diene system and carboxylic acid group.
Uniqueness: Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
37907-00-9 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h1-4,6-8H,5H2,(H,10,11) |
Clave InChI |
XMKBNWBWVVVYRW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC2C1C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)

![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)



